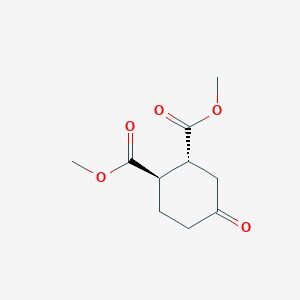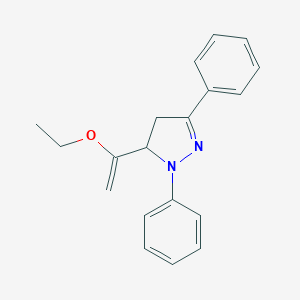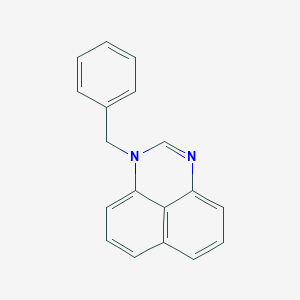
1-benzyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-1H-perimidine is a heterocyclic organic compound that belongs to the class of perimidines. It is a fused ring system that consists of a pyridine ring fused to a pyrimidine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
1-benzyl-1H-perimidine has a wide range of potential applications in scientific research. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for catalytic reactions.
Mécanisme D'action
The mechanism of action of 1-benzyl-1H-perimidine is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been shown to selectively bind to metal ions, which may explain its potential use as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-1H-perimidine has a low toxicity profile and does not have any significant side effects. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-1H-perimidine is its ease of synthesis and high yield. Additionally, this compound has a wide range of potential applications in scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for 1-benzyl-1H-perimidine research. One direction is to further investigate its potential as an anticancer agent and to develop it as a therapeutic agent. Additionally, more studies are needed to understand its mechanism of action and its potential use as a fluorescent probe for detecting metal ions. Further research is also needed to explore its potential as a ligand for catalytic reactions.
Méthodes De Synthèse
The synthesis of 1-benzyl-1H-perimidine can be achieved through various methods. One of the most common methods is the reaction between 3-aminopyridine and benzyl isocyanide in the presence of a palladium catalyst. Another method involves the reaction between 2-aminopyridine and benzyl isocyanide in the presence of a copper catalyst. Both methods result in the formation of 1-benzyl-1H-perimidine with high yield.
Propriétés
Numéro CAS |
27310-93-6 |
|---|---|
Nom du produit |
1-benzyl-1H-perimidine |
Formule moléculaire |
C18H14N2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1-benzylperimidine |
InChI |
InChI=1S/C18H14N2/c1-2-6-14(7-3-1)12-20-13-19-16-10-4-8-15-9-5-11-17(20)18(15)16/h1-11,13H,12H2 |
Clé InChI |
GBKRMIILRHCQSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
Solubilité |
1.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
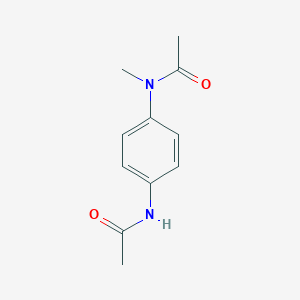
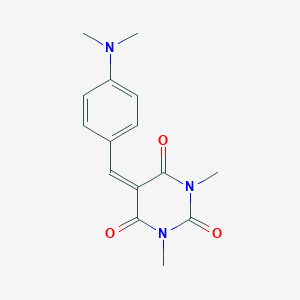


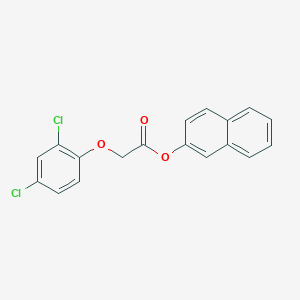

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
